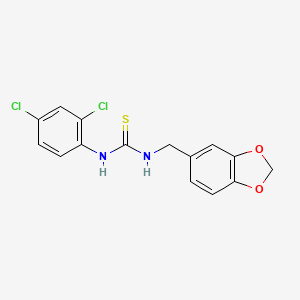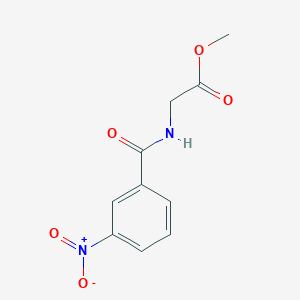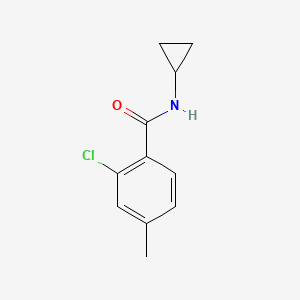![molecular formula C16H22N4O2 B5005061 6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as S 14506, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of S 14506 is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. S 14506 has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors, which are involved in mood regulation. In addition, S 14506 has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which can lead to increased levels of these molecules in the brain.
Biochemical and Physiological Effects:
S 14506 has been shown to have several biochemical and physiological effects in animal models. In neurology, S 14506 has been shown to improve cognitive function and reduce oxidative stress in the brain. In oncology, S 14506 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In psychiatry, S 14506 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using S 14506 in lab experiments is its potential for therapeutic applications in various fields of medicine. S 14506 has been shown to have neuroprotective effects, inhibit tumor growth, and have anxiolytic and antidepressant effects. However, one of the limitations of using S 14506 in lab experiments is its complex synthesis method and the need for specialized equipment and expertise. In addition, the mechanism of action of S 14506 is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of S 14506. In neurology, future studies could focus on the potential therapeutic applications of S 14506 in other neurodegenerative diseases, such as Parkinson's disease. In oncology, future studies could investigate the potential of S 14506 as a combination therapy with other anticancer drugs. In psychiatry, future studies could explore the potential of S 14506 in the treatment of other mood disorders, such as bipolar disorder. Overall, the study of S 14506 has the potential to lead to the development of new therapeutic options in various fields of medicine.
合成法
S 14506 can be synthesized through a multi-step process involving the reaction of several starting materials. The synthesis method involves the formation of a key intermediate, which is then subjected to further reactions to yield the final product. The process requires expertise in organic chemistry and specialized equipment, and the purity of the final product is critical for its use in scientific research.
科学的研究の応用
S 14506 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, S 14506 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, S 14506 has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In psychiatry, S 14506 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
6-[ethyl(methyl)amino]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-6-13-9-14(22-19-13)11-18-16(21)12-7-8-15(17-10-12)20(3)5-2/h7-10H,4-6,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQFQIKSVGQCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5004981.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5004986.png)

![7-(3-chlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5005017.png)
![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)

![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)

![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)